molecular formula C12H24N2O3 B2681349 tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate CAS No. 2126159-67-7

tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate

Cat. No.: B2681349
CAS No.: 2126159-67-7
M. Wt: 244.335
InChI Key: DRDVXDYJLVNPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate (CAS 2126159-67-7) is a high-purity chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a tetrahydropyran (oxane) ring core that incorporates both a methylamino group and a carbamate-protected aminomethyl group at the same carbon center. The presence of the tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the primary amine, enhancing the molecule's stability and making it a versatile scaffold for further synthetic manipulation . Compounds with similar carbamate and heterocyclic architectures are widely utilized in the synthesis of more complex pharmaceutical agents . The structural motifs present in this molecule—specifically the Boc-protected amine and the tetrahydro-2H-pyran ring—are common in the development of active pharmaceutical ingredients (APIs) and are frequently explored for their potential interactions with biological targets . As a key intermediate, its primary research applications include the construction of novel molecular entities for drug discovery programs, particularly where a rigid, heterocyclic scaffold with multiple nitrogen functionalities is required. This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

tert-butyl N-[[4-(methylamino)oxan-4-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-12(13-4)5-7-16-8-6-12/h13H,5-9H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDVXDYJLVNPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate typically involves the following steps:

  • Formation of the Oxan-4-ylmethyl Intermediate: : The initial step involves the preparation of the 4-(methylamino)oxan-4-ylmethyl intermediate. This can be achieved through the reaction of 4-hydroxymethyl oxane with methylamine under controlled conditions.

  • Carbamate Formation: : The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of the desired tert-butyl carbamate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for reagent addition and product isolation can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : tert-Butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can yield reduced forms of the compound, which may exhibit different biological activities.

  • Substitution: : The compound can participate in substitution reactions, where functional groups on the oxane ring or the carbamate moiety are replaced with other groups. Common reagents for these reactions include alkyl halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Tetrahydropyran (Oxane)-Based Compounds

Compound Name Substituents on Oxane Ring Molecular Formula Key Features Yield (if reported) References
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate 4-Hydroxyphenyl C₁₆H₂₃NO₄ Aromatic substitution enhances π-π stacking potential; reduced solubility in polar solvents. Not reported
tert-Butyl N-[4-(chloromethyl)oxan-4-yl]carbamate Chloromethyl C₁₁H₂₀ClNO₃ Electrophilic chloromethyl group enables further functionalization (e.g., nucleophilic substitution). Not reported
tert-Butyl N-(4-cyanooxan-4-yl)carbamate Cyano C₁₁H₁₈N₂O₃ Electron-withdrawing cyano group increases reactivity in coupling reactions. Not reported

Non-Oxane Cyclic Carbamates

Compound Name Core Structure Molecular Formula Key Features Yield (if reported) References
tert-Butyl [1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methylcarbamate Piperidine-tetrahydro-2H-pyran C₁₆H₃₀N₂O₃ Dual heterocyclic system enhances conformational flexibility; potential CNS activity. Not reported
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate Hydroxypiperidine C₁₂H₂₄N₂O₃ Hydroxyl group improves solubility; potential for hydrogen bonding in target interactions. 95%
tert-Butyl N-[4-(methylamino)phenyl]carbamate Phenyl C₁₂H₁₈N₂O₂ Planar aromatic system may limit membrane permeability compared to oxane derivatives. Discontinued

Biological Activity

Tert-butyl N-{[4-(methylamino)oxan-4-yl]methyl}carbamate (CAS Number: 2126159-67-7) is a synthetic organic compound notable for its potential biological activities. This compound features a tert-butyl carbamate moiety linked to a 4-(methylamino)oxan-4-ylmethyl group, which may confer unique properties relevant to medicinal chemistry and biological research.

Chemical Structure and Properties

  • Molecular Formula : C12H24N2O3
  • IUPAC Name : tert-butyl ((4-(methylamino)tetrahydro-2H-pyran-4-yl)methyl)carbamate
  • Physical Form : Powder at room temperature
  • Purity : 95% .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. The modulation of these targets can lead to various biological effects, including potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit enzyme inhibitory properties. For instance, studies on related carbamates have demonstrated their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's .

Cytotoxicity and Cell Viability

Preliminary studies suggest that derivatives of this compound can protect cells from cytotoxic agents. For example, in vitro studies show that certain carbamate derivatives can enhance cell viability in the presence of amyloid-beta peptides, which are known to induce oxidative stress and cell death in astrocytes .

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of a structurally similar compound (M4), which demonstrated significant inhibition of amyloid-beta aggregation and improved cell viability against amyloid-induced toxicity. The findings indicated that M4 could reduce inflammatory markers and oxidative stress in neuronal cells, suggesting that this compound may share similar protective mechanisms .

CompoundIC50 (nM)Effect on Cell Viability (%)Inhibition of Aggregation (%)
M415.462.98 (in presence of Aβ)85
Control-43.78 (Aβ-induced)-

Synthesis and Industrial Applications

The synthesis of this compound involves the formation of an oxan-4-ylmethyl intermediate followed by carbamate formation using tert-butyl chloroformate . This synthetic route can be optimized for industrial production, enhancing yield and efficiency.

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other carbamate compounds. For instance:

Compound NameStructural FeatureBiological Activity Potential
Methylamine CarbamateLacks oxane ringLower neuroprotective potential
Hydroxymethyl CarbamateHydroxymethyl instead of methylaminoDifferent enzymatic interactions

Q & A

Q. Basic

  • Drug intermediates : Used in PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors.
  • Enzyme studies : Acts as a substrate/inhibitor for aminopeptidases or cytochrome P450 isoforms .

How to design experiments for studying biological target interactions?

Advanced
Methodological steps:

Molecular docking : Predict binding modes using software (e.g., AutoDock Vina).

In vitro assays : Measure IC₅₀ values via fluorescence-based enzymatic assays.

Biophysical validation : Use isothermal titration calorimetry (ITC) or SPR to quantify binding affinities (Kd).

Mutagenesis : Identify critical residues in target proteins .

How to troubleshoot low purity during synthesis?

Q. Advanced

  • Side reactions : Monitor via TLC; add scavengers (e.g., molecular sieves) to trap by-products.
  • Chromatography optimization : Use silica gel with finer mesh (40–63 µm) and adjust mobile phase polarity.
  • Recrystallization : Test solvent mixtures (e.g., ethyl acetate/hexane) for optimal crystal formation .

What analytical techniques ensure compound purity?

Q. Basic

TechniquePurpose
HPLC Quantify purity (>95%) and detect isomers.
¹³C NMR Confirm carbamate carbonyl (δ ~155 ppm).
Elemental analysis Verify C/H/N ratios within ±0.4% of theoretical values .

How to resolve discrepancies in reported biological activity?

Q. Advanced

  • Stability testing : Assess compound degradation in DMSO or aqueous buffers (e.g., via LC-MS).
  • Dose-response curves : Use ≥10 concentrations to minimize variability.
  • Collaborative validation : Replicate studies in independent labs with standardized protocols .

What is the role of the tert-butyl group in the compound’s reactivity?

Basic
The tert-butyl group:

  • Protects the carbamate from hydrolysis during synthesis.
  • Enhances lipophilicity , improving membrane permeability in cellular assays.
  • Reduces steric hindrance compared to bulkier substituents, favoring regioselective reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.